molecular formula C32H38N2O5 B193227 Bazedoxifene acetate CAS No. 198481-33-3

Bazedoxifene acetate

Cat. No.: B193227
CAS No.: 198481-33-3
M. Wt: 530.7 g/mol
InChI Key: OMZAMQFQZMUNTP-UHFFFAOYSA-N
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Description

Bazedoxifene acetate is a third-generation selective estrogen receptor modulator (SERM) used primarily for the prevention and treatment of postmenopausal osteoporosis. It is also being studied for its potential in treating certain types of cancer, such as breast and pancreatic cancer . This compound functions by binding to estrogen receptors, exhibiting both agonistic and antagonistic effects depending on the tissue type .

Chemical Reactions Analysis

Types of Reactions

Bazedoxifene acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium-carbon catalysts, ammonium formate, cyclohexadiene, and acetic acid . Reaction conditions are generally mild, avoiding high pressures and temperatures to ensure safety and efficiency .

Major Products

The major product formed from these reactions is this compound itself, which is obtained in high purity and yield through careful control of reaction conditions and purification steps .

Scientific Research Applications

Biological Activity

Bazedoxifene acetate (BZA) is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoporosis and breast cancer. This article explores the biological activity of BZA, focusing on its mechanisms of action, effects on various tissues, and relevant research findings.

This compound acts by selectively binding to estrogen receptors (ERs), particularly ER-alpha, exhibiting both agonistic and antagonistic properties depending on the tissue context. The compound has a high affinity for ER-alpha with an IC50 of 26 nM, comparable to that of raloxifene . Notably, BZA does not promote the proliferation of MCF-7 breast cancer cells but effectively inhibits 17β-estradiol-induced proliferation with an IC50 of 0.19 nM . This selective activity makes BZA a promising candidate for conditions where estrogenic effects are desired in bone tissue but not in breast or uterine tissues.

Effects on Bone Health

Bazedoxifene has been shown to enhance bone mineral density (BMD) and improve bone strength in preclinical models. In ovariectomized rats, a common model for postmenopausal osteoporosis, BZA administration resulted in significant increases in BMD after six weeks compared to control groups . Additionally, BZA demonstrated superior compressive strength in bone samples from the lumbar vertebrae compared to those from untreated ovariectomized rats .

Impact on Uterine and Breast Tissue

Research indicates that BZA has a favorable profile with respect to uterine health. In studies involving immature rat models, BZA administration led to less uterine weight gain compared to treatments with ethinyl estradiol or raloxifene . Histological evaluations revealed that BZA coadministration reduced endometrial cell hypertrophy induced by raloxifene, suggesting a protective effect against estrogen-induced hyperplasia in the uterus .

Moreover, BZA's antiestrogenic properties have been highlighted in studies involving breast cancer models. It has been shown to function as a pure ER-alpha antagonist, inhibiting the growth of both tamoxifen-sensitive and resistant breast tumor xenografts . This unique mechanism includes inducing conformational changes in ER-alpha that lead to its degradation, although this activity is not essential for its antiestrogenic efficacy .

Clinical Implications and Case Studies

Bazedoxifene has been evaluated in clinical settings for its effectiveness in managing osteoporosis and its potential role in breast cancer therapy. A notable study involved 95 ovariectomized cynomolgus macaques treated with BZA alone or in combination with conjugated equine estrogens (CEE). The results indicated that BZA significantly reduced epithelial density and proliferation markers compared to CEE alone, reinforcing its role as a safer alternative for hormone replacement therapy .

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
Estrogen Receptor BindingHigh affinity for ER-alpha (IC50 = 26 nM)
Proliferation InhibitionInhibits estradiol-induced proliferation (IC50 = 0.19 nM)
Bone Mineral Density IncreaseSignificant increase in ovariectomized rats
Uterine Weight GainLess increase compared to ethinyl estradiol
Breast Cancer Growth InhibitionEffective against tamoxifen-resistant tumors

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate the selective estrogen receptor modulation (SERM) activity of bazedoxifene acetate in preclinical models?

  • Methodological Answer : To assess SERM activity, use in vitro competitive binding assays with ERα/β isoforms, measuring IC50 values via fluorescence polarization or radioligand displacement. For functional antagonism, employ MCF-7 cell proliferation assays: this compound (0.1–10 nM) inhibits 17β-estradiol-induced proliferation . In vivo, utilize ovariectomized rat models to evaluate bone mineral density (BMD) improvements (e.g., 5 mg/kg/day oral dosing for 6 weeks) while monitoring uterine weight to confirm tissue selectivity. Histological analysis of endometrial luminal epithelium and myometrial hypertrophy can further validate uterine safety .

Q. How should researchers standardize dosing and stability protocols for this compound in cell-based and animal studies?

  • Methodological Answer : For in vitro studies, dissolve this compound in DMSO (stock concentration ≤20 mM) and use working concentrations of 5–20 μM, ensuring DMSO does not exceed 0.1% in media . In animal models (e.g., Capan-1 xenografts), administer 5 mg/kg via oral gavage daily, with pharmacokinetic validation (Cmax ~3.2 ng/mL, AUC ~45 ng·h/mL in humans ). Store the compound at –20°C in desiccated conditions to maintain ≥98% purity over three years. Pre-dose centrifugation (10,000×g, 5 min) prevents particle aggregation .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s dual mechanisms (ER modulation vs. GP130/STAT3 inhibition) in cancer models?

  • Methodological Answer : To dissect dual pathways, use SPR (surface plasmon resonance) to quantify binding affinities (e.g., KD = 182.7 µM for GP130 vs. IC50 = 26 nM for ERα ). In IL-6-dependent cancer lines (e.g., DS-1 cells), pre-treat with IL-6 (10 ng/mL) and assess proliferation inhibition via bazedoxifene (1–20 µM). Compare results to ER-negative models to isolate GP130 effects. Co-immunoprecipitation can confirm disruption of IL-6/GP130 complexes . For translational relevance, validate findings in patient-derived xenografts with ER/GP130 co-expression profiling .

Q. What statistical approaches are optimal for analyzing non-linear relationships between this compound-induced BMD changes and fracture risk reduction?

  • Methodological Answer : Apply Bayesian path analysis to model causal pathways, incorporating baseline covariates (age, BMI) and post-treatment confounders. In a 3-year trial, 40% of fracture risk reduction was mediated via BMD improvements, with region-specific variability (e.g., lumbar vs. femoral sites). Use Markov chain Monte Carlo (MCMC) simulations to estimate indirect effects, adjusting for unmeasured confounders. Counterfactual analysis can quantify the difference in fracture incidence under treated vs. placebo BMD values .

Q. How should discrepancies between preclinical uterine safety data and clinical observations be addressed in translational studies?

  • Methodological Answer : Preclinical models may underestimate endometrial responses due to species-specific ER dynamics. In phase III trials, compare endometrial hyperplasia rates (≤1% with bazedoxifene vs. 2–3% with raloxifene ) and use transvaginal ultrasound to monitor endometrial thickness. Incorporate ex vivo human endometrial tissue cultures treated with bazedoxifene (1–100 nM) to assess epithelial proliferation (Ki-67 staining) and contrast with rodent data .

Q. What strategies optimize the design of combination therapies using this compound and chemotherapeutic agents (e.g., paclitaxel) in ovarian cancer?

  • Methodological Answer : Use synergistic dose-response matrices (e.g., Chou-Talalay method) to identify optimal ratios. In in vivo models, co-administer bazedoxifene (10 mg/kg) with paclitaxel (15 mg/kg) weekly, monitoring tumor volume regression and EMT markers (E-cadherin, vimentin) via immunohistochemistry. Validate GP130/STAT3 inhibition (phospho-STAT3 reduction) and apoptosis (cleaved caspase-3) in residual tumors . For clinical translation, design phase Ib trials with pharmacokinetic sampling to rule out drug-drug interactions .

Properties

IUPAC Name

acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZAMQFQZMUNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048657
Record name Bazedoxifene acetate
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Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198481-33-3
Record name Bazedoxifene acetate
Source CAS Common Chemistry
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Record name Bazedoxifene acetate [USAN:JAN]
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Record name Bazedoxifene acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
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Record name BAZEDOXIFENE ACETATE
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Synthesis routes and methods I

Procedure details

Bazedoxifene free base from example 17 or from example 19 (10 g, 21.2 mmol) was suspended in acetone (80 ml) and heated to 50-55° C. After getting a clear solution, a mixture of acetic acid (1.4 g, 23.3 mmol) and acetone (10 ml) was added slowly. Then the reaction mixture was allowed to cool at 20-25° C., stirred for 2 hrs, filtered the product formed, washed with acetone (20 ml) and dried under vacuum to afford the title compound in high yield and high purity (12.7 g, 95%) M.R: 176-181° C. HPLC: 99.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
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solvent
Reaction Step Three
Quantity
80 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Bazedoxifene free base (2 g) and acetone (20 mL) are mixed and heated to 45-50° C. to produce a clear solution, which is filtered. The filtrate is cooled to 25-35° C. and seed crystals (20 mg) are added, followed by drop-wise addition of acetic acid (0.26 g). n-Heptane (50 mL) is added drop-wise over 30 minutes. The formed solid is collected by filtration, sequentially washed with n-heptane (10 mL), and then suction dried for 5 minutes. The wet solid is dried under vacuum at 70° C. for about 4-5 hours to afford 1.5 g of crystalline bazedoxifene acetate Form D.
Quantity
2 g
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reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Crystalline bazedoxifene free base (1.7 Kg) is charged in a mixture of methanol (20.4 L) and isopropyl alcohol (13.6 L) and heated to reflux temperature to make a clear solution and stirred at same for 15-30 minutes. The solution is filtered and subsequently cooled to about 25-30° C. over a period of 10 minutes followed by addition of acetic acid (0.28 Kg) and seed crystals of Form D (85 g). Then the mixture is further allowed to cool to 0-5° C. over a period of about 20 minutes. The reaction mixture is maintained at the same temperature for 30-60 minutes and the solid is collected by filtration, washed with pre-cooled methanol (3.4 L), and dried under vacuum at about 60-65° C. to afford the title compound.
Quantity
1.7 kg
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reactant
Reaction Step One
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20.4 L
Type
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Quantity
13.6 L
Type
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Reaction Step One

Synthesis routes and methods IV

Procedure details

Bazedoxifene free base (1 g) and ethanol (10 mL) are mixed and heated to 60° C. to produce a clear solution, which is then filtered. The filtrate is cooled to 25-35° C. and acetic acid (4 mL) is slowly added at the same temperature. The mixture is cooled to 10-15° C., followed by addition of diisopropyl ether (5 mL) and seed crystals (20 mg, obtained from a previous example), and then additional diisopropyl ether (55 mL). The mixture is stirred for solid formation. The solid is collected by filtration and sequentially washed with diisopropyl ether (10 mL) and water (5 mL), then is suction dried for 5 minutes. The wet solid is dried under vacuum at 70° C. for about 4-5 hours to afford 900 mg (about 80% yield) of crystalline bazedoxifene acetate Form D.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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